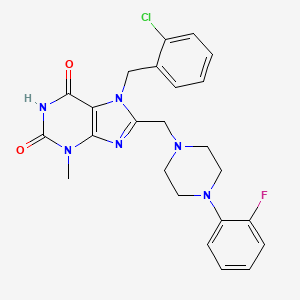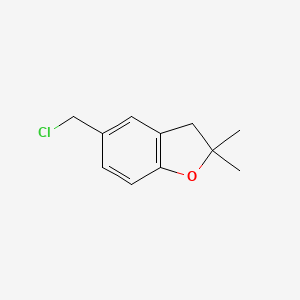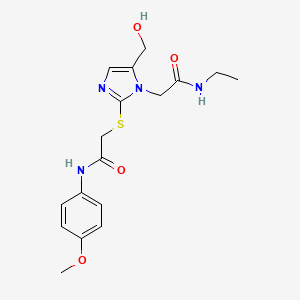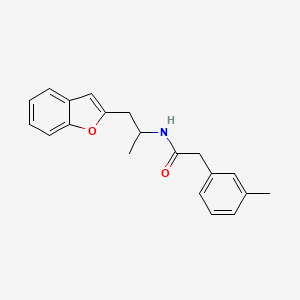![molecular formula C22H21FN2O5S B2508368 N-[2-(Benzolsulfonyl)-2-(Furan-2-yl)ethyl]-N'-[2-(4-Fluorphenyl)ethyl]ethandiamid CAS No. 896314-93-5](/img/structure/B2508368.png)
N-[2-(Benzolsulfonyl)-2-(Furan-2-yl)ethyl]-N'-[2-(4-Fluorphenyl)ethyl]ethandiamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps and the use of various reagents to introduce functional groups. In the case of N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide, although not directly synthesized in the provided papers, the synthesis of related compounds can offer insights into potential synthetic routes. For instance, the preparation of N-(3-thenoyl)fluorosulfonimide involved the reaction of 3-thenoic acid with fluorosulfuryl isocyanate in acetonitrile solution . This suggests that similar sulfonimide groups could be introduced into other molecules using related chemistry. Additionally, the synthesis of 4-arylsulfonylthiophene- and furan-2-sulfonamides from arylsulfonyl heterocycles via chlorosulfonation with chlorosulfonic acid/phosphorus pentachloride indicates a method for introducing sulfonyl groups onto furan rings . This could be relevant for the furan component of the target molecule.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. The crystal structure of 2-ethyl-3-(4-fluorophenylsulfinyl)-5,7-dimethyl-1-benzofuran provides valuable information about the spatial arrangement of similar molecules . The dihedral angle between the planes of the benzofuran ring system and the 4-fluorophenyl ring was found to be 86.38°, which could influence the reactivity of adjacent functional groups. Furthermore, the presence of C—H⋯π interactions and π–π interactions in the crystal suggests that similar interactions might be expected in the crystal packing of N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide, affecting its solid-state properties .
Chemical Reactions Analysis
The reactivity of functional groups within a molecule like N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide can be inferred from related compounds. For example, the electrochemical behavior of N-(3-thenoyl)fluorosulfonimide, which is electroinactive over a range of 2 V but undergoes hydrogen reduction, suggests that similar sulfonimide groups might also exhibit distinct electrochemical properties . Additionally, the derivatization of furan-2-sulfonamides indicates that the furan ring can be functionalized under certain conditions, which could be relevant for the furan component of the target molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The crystal structure analysis of related compounds provides insights into potential intermolecular interactions, which can affect properties like melting point, solubility, and stability. For instance, the disorder in the sulfinyl group of 2-ethyl-3-(4-fluorophenylsulfinyl)-5,7-dimethyl-1-benzofuran indicates that similar structural features in N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide might lead to variable physical properties due to conformational flexibility . The strong intermolecular hydrogen-bonding observed in the crystal structure of N-(3-thenoyl)fluorosulfonimide could also suggest that the target molecule may have a propensity for forming hydrogen bonds, which could influence its solubility and boiling point .
Wissenschaftliche Forschungsanwendungen
Antitumor-Potenzial
Indolderivate wurden auf ihre Antitumorwirkungen untersucht. Während spezifische Studien zu unserer Verbindung rar sind, haben verwandte Indol-Analoga vielversprechend gezeigt. So zeigten beispielsweise Imidazol-haltige Verbindungen Antitumoraktivität gegen Gliom (C6) und Leberkrebs (HepG2) Zelllinien . Weitere Untersuchungen sind gerechtfertigt, um das Antitumor-Potenzial unserer Verbindung zu beurteilen.
Anti-HIV-Aktivität
Die Anti-HIV-Aktivität von Indolderivaten wurde untersucht. Neuartige Verbindungen, die aus dem Indol-Gerüst synthetisiert wurden, wurden auf ihre Auswirkungen auf die HIV-1- und HIV-2-Replikation untersucht. Obwohl unsere Verbindung nicht direkt untersucht wurde, deuten ihre strukturellen Merkmale darauf hin, dass es sich lohnt, sie auf Anti-HIV-Eigenschaften zu untersuchen .
Weitere biologische Aktivitäten
Indolderivate sind bekannt für ihre vielfältigen biologischen Wirkungen, darunter entzündungshemmende, antidiabetische und Anticholinesterase-Aktivitäten. Während direkte Beweise für unsere Verbindung begrenzt sind, deutet ihr Indol-basierter Kern auf breitere therapeutische Möglichkeiten hin.
Zusammenfassend lässt sich sagen, dass „N-[2-(Benzolsulfonyl)-2-(Furan-2-yl)ethyl]-N'-[2-(4-Fluorphenyl)ethyl]ethandiamid“ ein großes Potenzial in verschiedenen Bereichen hat. Forscher sollten seine einzigartigen Eigenschaften weiter erforschen, um neuartige therapeutische Anwendungen aufzudecken. 🌟
Eigenschaften
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(4-fluorophenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S/c23-17-10-8-16(9-11-17)12-13-24-21(26)22(27)25-15-20(19-7-4-14-30-19)31(28,29)18-5-2-1-3-6-18/h1-11,14,20H,12-13,15H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKFESBLAVGACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2508285.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2508288.png)



![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2508295.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)




![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2508304.png)
